![molecular formula C20H21F3N4O3 B2665474 N1-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034614-60-1](/img/structure/B2665474.png)
N1-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H21F3N4O3 and its molecular weight is 422.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibition
One study identified a compound structurally related to the query, focusing on inhibiting the Glycine Transporter 1 (GlyT1) as a potential therapeutic approach for central nervous system disorders. This compound exhibited potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and was capable of increasing the cerebrospinal fluid concentration of glycine in rats, indicating its potential for treating neurological conditions (Yamamoto et al., 2016).
Alpha1A-Adrenoceptor Antagonism
Another study explored the alpha1A-adrenoceptor antagonistic properties of a compound, showing high affinity and selectivity for the alpha1A-adrenoceptor, potentially useful in treating conditions like benign prostatic hyperplasia by relaxing smooth muscle tissue in the prostate and bladder neck (Chang et al., 2000).
Analgesic Lead Compound Investigation
Research on fentanyl analogs, including structural and physicochemical characterization, has provided insights into developing long-acting analgesics. These studies contribute to understanding the molecular basis of analgesia and potentially guiding the synthesis of new analgesic compounds (Jimeno et al., 2003).
CB1 Cannabinoid Receptor Interaction
A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonistic properties for the CB1 cannabinoid receptor. This highlights the compound's relevance in researching cannabinoid receptor functions and potential therapeutic targets for drug abuse and associated disorders (Shim et al., 2002).
Aminopyrrole Synthesis via Azirine Strategy
The synthesis of trifluoromethyl-substituted aminopyrroles using an azirine ring expansion strategy demonstrates an innovative approach to creating compounds that could have various scientific and therapeutic applications. This method offers a pathway to novel aminopyrrole derivatives with potential biological activity (Khlebnikov et al., 2018).
Eigenschaften
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-5-3-15(4-6-17)26-19(29)18(28)25-12-14-7-10-27(11-8-14)16-2-1-9-24-13-16/h1-6,9,13-14H,7-8,10-12H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAESKQHCGBBQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.